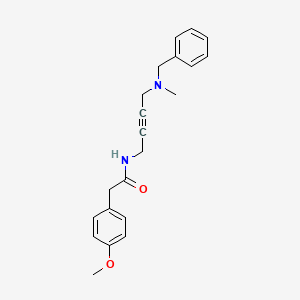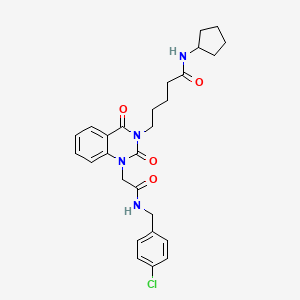![molecular formula C12H8F5N3O B2833780 2,4-difluoro-N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]benzenecarboxamide CAS No. 477709-59-4](/img/structure/B2833780.png)
2,4-difluoro-N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]benzenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a chemical substance with the molecular formula C12H9F5N4O . It is a derivative of pyrazole, a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, it’s worth noting that similar compounds, such as 3-trifluoromethyl-1,2,4-triazoles, have been synthesized via multi-component reactions involving trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate . This method features broad substrate scope, high efficiency, and scalability .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrazole ring, which is a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms. The molecule also contains a trifluoromethyl group (-CF3), which is known to significantly improve the physicochemical and pharmacological properties of the parent molecules due to the unique character of the fluorine atom .Scientific Research Applications
Synthesis and Imaging Applications
Synthesis of PET Imaging Agents : A study described the synthesis of a PET imaging agent targeting B-Raf(V600E) in cancers, starting from difluorobenzoic acid. This compound was synthesized through a multi-step process, demonstrating the utility in developing diagnostic tools for oncology (Wang et al., 2013).
Antimicrobial Activity
Strategic Synthesis for Antimicrobial Evaluation : A synthesis strategy led to the creation of novel difluoromethylated pyrazol-yl compounds, evaluated for antibacterial and antifungal activities. This research shows the potential of fluorinated compounds in developing new antimicrobials (Chundawat et al., 2016).
Material Science and Molecular Stability
Energetic Molecular Solids : Research on tetrafluoroterephthalic acid and various aza compounds led to the formation of novel crystals with significant hydrogen bonding and weak intermolecular interactions. This study emphasizes the role of fluorine in creating materials with high thermal and chemical stability (Wang et al., 2014).
Spectroscopic and Structural Analysis
Detailed Structural and Spectroscopic Analysis : A novel pyrazole derivative was synthesized and its structure confirmed through various spectroscopic methods. This research contributes to the understanding of molecular structures and potential applications in designing new compounds (Kumara et al., 2018).
Nematocidal Evaluation
In Vivo Nematocidal Evaluation : Pyrazole carboxamide derivatives were synthesized and showed promising nematocidal activity against M. incognita, highlighting the potential of such compounds in agricultural applications (Zhao et al., 2017).
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures have been found to target peripheral sensory trigeminal nerves .
Mode of Action
It is known that similar compounds interact with their targets, causing changes in the function of the target cells .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, leading to changes in cellular function .
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight and structure, can influence its bioavailability .
Result of Action
Similar compounds have been found to have various biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can influence the action of similar compounds .
properties
IUPAC Name |
2,4-difluoro-N-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F5N3O/c1-20-5-9(10(19-20)12(15,16)17)18-11(21)7-3-2-6(13)4-8(7)14/h2-5H,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKOXKDGBELQPRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)(F)F)NC(=O)C2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F5N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-difluoro-N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]benzenecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(2-Methylpropan-2-yl)oxycarbonyl]pyridine-3-carboxylic acid](/img/structure/B2833704.png)
![5-amino-2-(1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)-5-oxopentanoic acid](/img/structure/B2833705.png)
![N6-(2,4-dimethoxyphenyl)-N4-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2833706.png)


![2-Chloro-N-[[(3S,4R)-4-hydroxy-8-oxaspiro[4.5]decan-3-yl]methyl]propanamide](/img/structure/B2833715.png)
![3-((4-bromophenyl)sulfonyl)-N-(3-ethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2833717.png)



